molecular formula C12H10N2O2 B8563351 1,3-Cyclohexanedione, 2-diazo-5-phenyl- CAS No. 68427-48-5

1,3-Cyclohexanedione, 2-diazo-5-phenyl-

Cat. No. B8563351
CAS RN: 68427-48-5
M. Wt: 214.22 g/mol
InChI Key: KDOQMIKUOVIOJL-UHFFFAOYSA-N
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Patent
US04175135

Procedure details

A solution of 20.0 g (0.106 mol) of 5-phenylcyclohexane-1,3-dione in 75 ml ethanol was cooled to -10° C. and stirred magnetically under nitrogen. To the mixture was added 10.75 g (0.106 mol) of triethylamine. The tosyl azide (20.95 g 0.106 mol) was added all at once, and the mixture stirred for one hour at C-5° C. The solvent was removed under vacuum at a temperature less than 40° C. To the residue was added 200 ml ether, and the mixture extracted with a solution containing 3.1 g potassium hydroxide in 200 ml of water. The ethereal solution was dried over anhydrous MgSO4 filtered and the solvent removed to give a yellow solid which was recrystallized from ethanol-hexane to give 8.38 g (32%) of 2-diazo-5-phenylcyclohexane-1,3-dione as yellow crystals, mp 122°-124° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10.75 g
Type
reactant
Reaction Step Two
Quantity
20.95 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][C:11](=[O:13])[CH2:10][C:9](=[O:14])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.S([N:32]=[N+:33]=[N-])(C1C=CC(C)=CC=1)(=O)=O>C(O)C>[N+:32](=[C:10]1[C:9](=[O:14])[CH2:8][CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:12][C:11]1=[O:13])=[N-:33]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC(CC(C1)=O)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10.75 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20.95 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N=[N+]=[N-]

Conditions

Stirring
Type
CUSTOM
Details
stirred magnetically under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for one hour at C-5° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum at a temperature less than 40° C
ADDITION
Type
ADDITION
Details
To the residue was added 200 ml ether
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with a solution
ADDITION
Type
ADDITION
Details
containing 3.1 g potassium hydroxide in 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol-hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=[N-])=C1C(CC(CC1=O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.38 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.